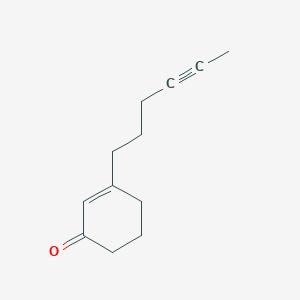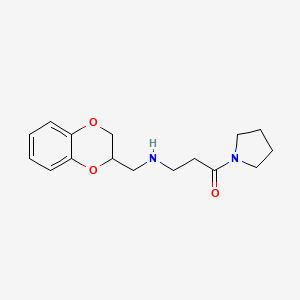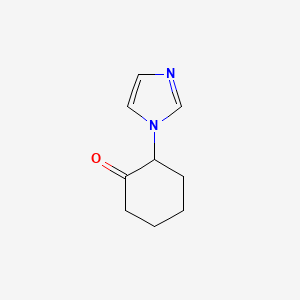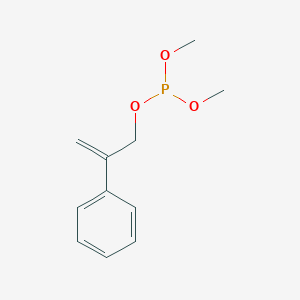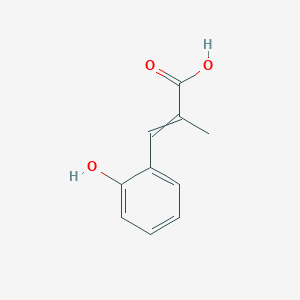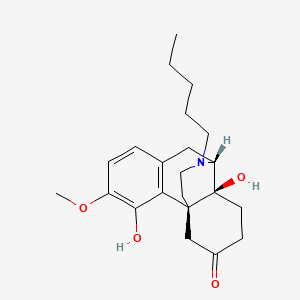
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and oxo functional groups, as well as a pentyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The initial step involves the construction of the morphinan core structure through a series of cyclization reactions.
Introduction of Functional Groups: Hydroxyl, methoxy, and oxo groups are introduced through specific reactions such as hydroxylation, methylation, and oxidation.
Addition of the Pentyl Side Chain: The pentyl side chain is attached via alkylation reactions, often using pentyl halides as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo group may produce alcohols.
科学的研究の応用
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and neuroprotection.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan involves its interaction with specific molecular targets and pathways. The compound is known to bind to opioid receptors in the central nervous system, modulating pain perception and producing analgesic effects. It may also interact with other receptors and enzymes, influencing various physiological processes.
類似化合物との比較
Similar Compounds
Noroxycodone: A structurally similar compound with similar functional groups but different side chains.
Oxycodone: Another morphinan derivative with potent analgesic properties.
Hydromorphone: A related compound with a similar core structure but different functional groups.
Uniqueness
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
101318-98-3 |
|---|---|
分子式 |
C22H31NO4 |
分子量 |
373.5 g/mol |
IUPAC名 |
(1R,9R,10S)-3,10-dihydroxy-4-methoxy-17-pentyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C22H31NO4/c1-3-4-5-11-23-12-10-21-14-16(24)8-9-22(21,26)18(23)13-15-6-7-17(27-2)20(25)19(15)21/h6-7,18,25-26H,3-5,8-14H2,1-2H3/t18-,21-,22-/m1/s1 |
InChIキー |
LMESMTMYZUOGFN-STZQEDGTSA-N |
異性体SMILES |
CCCCCN1CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)O)O |
正規SMILES |
CCCCCN1CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)

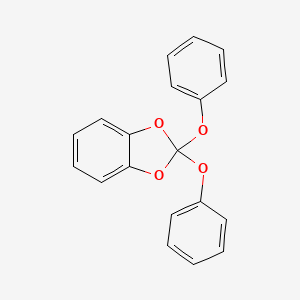
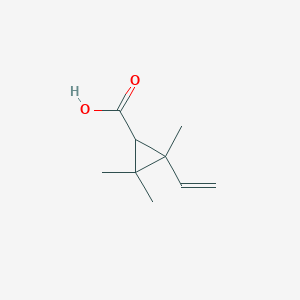
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
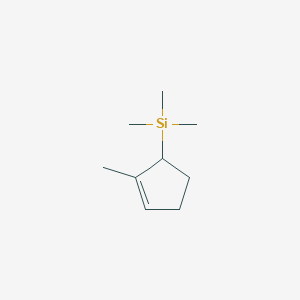
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
